molecular formula C17H12N2O6S B14006678 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid CAS No. 93327-14-1

3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid

Cat. No.: B14006678
CAS No.: 93327-14-1
M. Wt: 372.4 g/mol
InChI Key: NOUGILLUWOKUKU-UHFFFAOYSA-N
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Description

3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring system substituted with a hydrazinylidene group and a sulfophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid typically involves the condensation of 4-sulfophenylhydrazine with 3-oxo-2-naphthoic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatographic techniques to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2,7-disulfonate
  • 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid

Uniqueness

3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a naphthalene ring and a sulfophenyl group

Properties

CAS No.

93327-14-1

Molecular Formula

C17H12N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12N2O6S/c20-16-14(17(21)22)9-10-3-1-2-4-13(10)15(16)19-18-11-5-7-12(8-6-11)26(23,24)25/h1-9,20H,(H,21,22)(H,23,24,25)

InChI Key

NOUGILLUWOKUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O)C(=O)O

Origin of Product

United States

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